molecular formula C27H33NO3 B14664263 4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) CAS No. 41763-16-0

4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)

Katalognummer: B14664263
CAS-Nummer: 41763-16-0
Molekulargewicht: 419.6 g/mol
InChI-Schlüssel: AVRSSCDPJBKMBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) is a complex organic compound with the molecular formula C45H69NO3 and a molecular weight of 672.03 g/mol . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with nitrilotris(methylene) chloride under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in lubricants and as a stabilizer in plastics.

Wirkmechanismus

The mechanism of action of 4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) involves its ability to interact with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The compound can also form complexes with metal ions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) is unique due to its specific combination of phenolic groups and nitrilotris(methylene) backbone, which imparts distinct chemical and physical properties. Its stability and versatility make it suitable for a wide range of applications .

Eigenschaften

CAS-Nummer

41763-16-0

Molekularformel

C27H33NO3

Molekulargewicht

419.6 g/mol

IUPAC-Name

4-[[bis[(4-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C27H33NO3/c1-16-7-22(8-17(2)25(16)29)13-28(14-23-9-18(3)26(30)19(4)10-23)15-24-11-20(5)27(31)21(6)12-24/h7-12,29-31H,13-15H2,1-6H3

InChI-Schlüssel

AVRSSCDPJBKMBU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C)CN(CC2=CC(=C(C(=C2)C)O)C)CC3=CC(=C(C(=C3)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.